2-(2-Hydroxyethyl)-3,4-dichlorophenol
Description
2-(2-Hydroxyethyl)-3,4-dichlorophenol is a chlorinated phenolic compound characterized by a benzene ring substituted with chlorine atoms at the 3- and 4-positions and a 2-hydroxyethyl group (-CH₂CH₂OH) at the 2-position. This structural modification distinguishes it from simpler dichlorophenols (e.g., 3,4-dichlorophenol) by introducing a polar hydroxyl-containing side chain, which may influence its physicochemical properties, environmental behavior, and toxicity.
Properties
Molecular Formula |
C8H8Cl2O2 |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
3,4-dichloro-2-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-1-2-7(12)5(3-4-11)8(6)10/h1-2,11-12H,3-4H2 |
InChI Key |
DUCQJWNBDVSGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)CCO)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
3,4-Dichlorophenol (3,4-DCP)
- Structure : Chlorine atoms at 3- and 4-positions; lacks the hydroxyethyl group .
- Key Properties: Molecular Weight: 163.0 g/mol (vs. 207.08 g/mol for 2-(2-hydroxyethyl)-3,4-dichlorophenol, estimated). Log P (Octanol-Water Partition Coefficient): ~2.94 (indicating moderate hydrophobicity) . Environmental Presence: Detected in surface waters at concentrations up to 0.12 μg/L, with lower ecological risk compared to NP and TBBPA .
- Degradation : Photocatalytically degradable using TiO₂ in shallow pond reactors .
2,4-Dichlorophenol (2,4-DCP)
- Log P : ~2.75 .
- Adsorption Behavior : Higher adsorption affinity to geomembranes compared to 3,4-DCP due to positional chlorine effects .
Other Dichlorophenol Isomers (2,5-DCP, 2,6-DCP)
Impact of Hydroxyethyl Functionalization
The addition of a 2-hydroxyethyl group to 3,4-DCP introduces the following changes:
- Increased Polarity: The hydroxyl group enhances water solubility compared to non-substituted dichlorophenols.
- Molecular Weight : Higher molecular weight (207.08 g/mol vs. 163.0 g/mol for 3,4-DCP) may reduce volatility.
Environmental Behavior and Degradation
Persistence and Mobility
Toxicity and Ecological Risk
Acute and Chronic Toxicity
- 3,4-DCP: Aquatic Toxicity: Median effective concentration (EC₅₀) for algae: ~12 mg/L .
- No direct data available; extrapolation from structural analogs suggests moderate risk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
